molecular formula C9H11NO2 B3057766 2-Ethyl-6-methylisonicotinic acid CAS No. 849226-46-6

2-Ethyl-6-methylisonicotinic acid

Cat. No.: B3057766
CAS No.: 849226-46-6
M. Wt: 165.19
InChI Key: PFWSVUBVEHQQOK-UHFFFAOYSA-N
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Description

2-Ethyl-6-methylisonicotinic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of isonicotinic acid, characterized by the presence of an ethyl group at the second position and a methyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-methylisonicotinic acid typically involves the alkylation of isonicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Ethyl-6-methylisonicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ethyl-6-methylisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context. For instance, its antimicrobial activity may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Comparison with Similar Compounds

    Isonicotinic Acid: Lacks the ethyl and methyl substituents, making it less hydrophobic and potentially less active in certain applications.

    Nicotinic Acid: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

    2,6-Dichloroisonicotinic Acid: Contains chlorine substituents, which can significantly alter its reactivity and applications.

Uniqueness: 2-Ethyl-6-methylisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its hydrophobicity and may influence its binding affinity to biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-6-methylpyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8-5-7(9(11)12)4-6(2)10-8/h4-5H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWSVUBVEHQQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268251
Record name 2-Ethyl-6-methyl-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849226-46-6
Record name 2-Ethyl-6-methyl-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849226-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-6-methyl-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-ethyl-6-methyl-isonicotinic acid tert-butyl ester in DCM (10 mL) is treated with TFA (10 mL) and the mixture stirred at rt for 0.5 h. The mixture is evaporated and the residue dried under HV to give 2-ethyl-6-methyl-isonicotinic acid; LC-MS: tR=0.28 min, [M+1]+=166.25.
Quantity
0 (± 1) mol
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10 mL
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Quantity
10 mL
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solvent
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Synthesis routes and methods II

Procedure details

A solution of ethylmagnesiumbromide (freshly prepared from ethylbromide (392 mg, 3.6 mmol) and magnesium (83 mg, 3.4 mmol)) in Et2O (10 mL) is added to a cooled (−40° C.) and mechanically stirred solution of 2-chloro-6-methyl-isonicotinic acid tert-butyl ester (0.76 g, 3.34 mmol), Fe(acac)3 (21.2 mg, 0.06 mmol) and NMP (0.6 mL) in THF (60 mL). The mixture is warmed to r.t. during 0.5 h, diluted with Et2O (150 mL) and quenched with aq. KHSO4 (1 M, 40 mL). The phases are separated and the aq. phase is extracted with Et2O (2×50 mL). The combined organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by reversed phase MPLC. The obtained 2-ethyl-6-methyl-isonicotinic acid tert-butyl ester is dissolved in CH2Cl2 (10 mL). TFA (10 mL) is added and the mixture stirred at r.t. for 0.5 h. The mixture is evaporated and the residue dried in HV to provide the title compound.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
392 mg
Type
reactant
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83 mg
Type
reactant
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10 mL
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0.76 g
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reactant
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[Compound]
Name
Fe(acac)3
Quantity
21.2 mg
Type
reactant
Reaction Step Two
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Quantity
60 mL
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Quantity
0.6 mL
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solvent
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Quantity
150 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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